N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine
Description
This compound is a structurally complex molecule featuring a pyrazole core substituted with 3,4-dichlorophenyl and 4-fluorophenyl groups. The pyrazole ring is linked to a pyridinyl moiety at position 5, which is further connected to a 1,2-ethanediamine backbone. The ethanediamine is modified with two isopropyl groups at the N1 position.
Properties
IUPAC Name |
N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2FN5/c1-18(2)35(19(3)4)14-13-32-28-12-7-21(17-33-28)26-16-27(20-5-8-22(31)9-6-20)36(34-26)23-10-11-24(29)25(30)15-23/h5-12,15-19H,13-14H2,1-4H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGGJNQGVUZUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC1=NC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The pyridine ring is then synthesized and attached to the pyrazole moiety. Finally, the ethane-1,2-diamine group is introduced, and the compound is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N’,N’-di(propan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Notes:
- Target Compound : Distinctive for its dual halogenated aryl groups (3,4-dichloro and 4-fluoro) and ethanediamine backbone. These features likely enhance lipophilicity and steric bulk compared to analogs.
- 1005629-66-2: Shares a pyrazole core but incorporates a sulfonamide group, which may improve solubility. The chlorophenoxy substituent is less sterically demanding than the target compound’s dichlorophenyl group .
- 321432-45-5 : Features a tetrazole ring (a bioisostere for carboxylic acids) and a trifluoromethyl group, offering metabolic stability and electron-withdrawing effects absent in the target compound .
Key Findings from Structural Analysis :
Halogenation Patterns: The target compound’s 3,4-dichlorophenyl and 4-fluorophenyl groups may confer higher binding affinity to hydrophobic pockets in biological targets compared to mono-halogenated analogs like 1005629-66-2 .
Backbone Flexibility :
- The ethanediamine chain in the target compound provides conformational flexibility, whereas the tetrazole in 321432-45-5 imposes rigidity, possibly affecting target selectivity .
Solubility and Bioavailability :
- Sulfonamide-containing analogs (e.g., 1005629-66-2) may exhibit better aqueous solubility than the target compound due to polar functional groups .
- The bis(isopropyl) groups in the target compound could reduce solubility but improve membrane permeability.
Limitations of Available Evidence
The provided materials lack experimental data (e.g., binding affinities, pharmacokinetics, or synthetic protocols) for the target compound. Structural comparisons are thus speculative, relying on established principles of medicinal chemistry. Further studies using tools like SHELX (for crystallography) or computational modeling would be required to validate hypotheses about activity and selectivity .
Biological Activity
N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine, also known as NGD-61338, is a complex organic compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C28H30Cl2FN5
- Molecular Weight : 526.48 g/mol
- CAS Number : 1266401-13-1
The compound features a pyrazole moiety linked to a pyridine ring and is substituted with dichlorophenyl and fluorophenyl groups, which contribute to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Pyrazole derivatives are known for their ability to inhibit monoamine oxidases (MAOs) and other enzymes involved in metabolic pathways. For instance, certain pyrazole derivatives have shown potent inhibitory effects on MAOs, with IC50 values in the low nanomolar range .
- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, related pyrazole compounds have shown IC50 values as low as 0.08 µM against MCF-7 breast cancer cells . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anticancer Effects
The compound's anticancer properties have been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.08 | Inhibition of tubulin polymerization |
| A549 | 0.12 | Induction of apoptosis |
| HeLa | 0.15 | Cell cycle arrest |
Studies indicate that the presence of the pyrazole ring is crucial for its cytotoxic activity, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance potency .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of COX Enzymes : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, some pyrazole derivatives showed IC50 values for COX inhibition in the range of 3.8 to 1.2 nm .
Study 1: Anticancer Efficacy
A study published in International Journal of Pharmaceutical Sciences Review and Research highlighted the efficacy of NGD-61338 in inhibiting tumor growth in vivo models. The compound was administered at varying doses and demonstrated a dose-dependent reduction in tumor size compared to controls .
Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying its anticancer effects. Using molecular docking simulations, researchers identified key interactions between NGD-61338 and target proteins involved in cancer progression, confirming its role as a potent inhibitor of tumor growth pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
